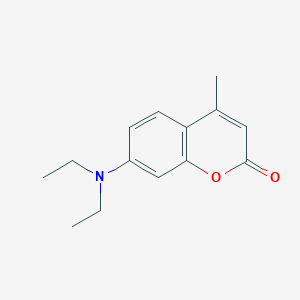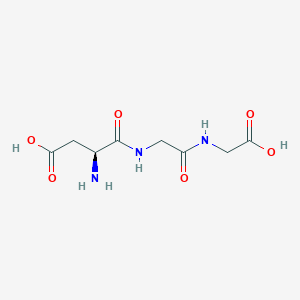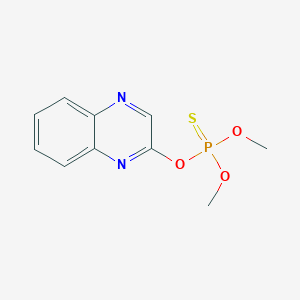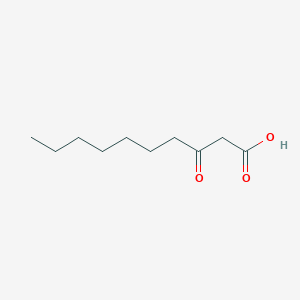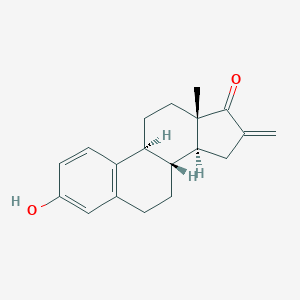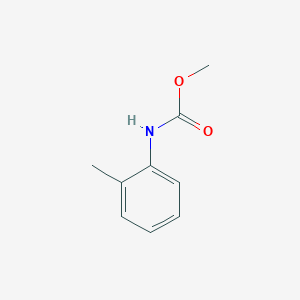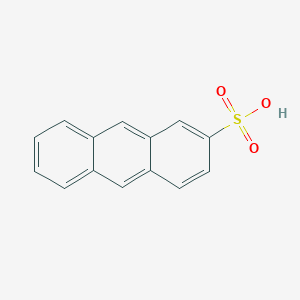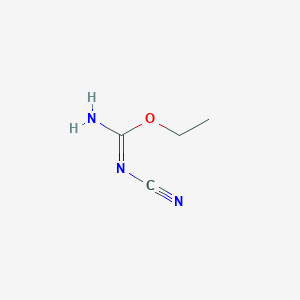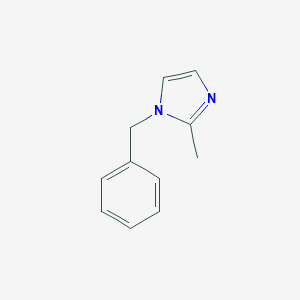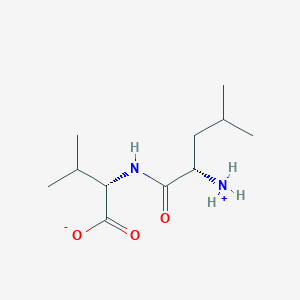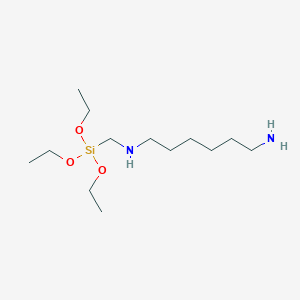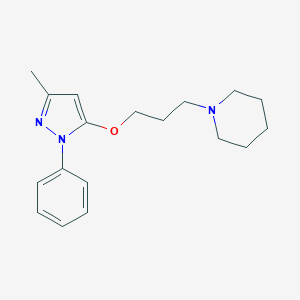![molecular formula C7H11N3O2 B084146 1,3,8-Triazaspiro[4.5]decane-2,4-dione CAS No. 13625-39-3](/img/structure/B84146.png)
1,3,8-Triazaspiro[4.5]decane-2,4-dione
概要
説明
Synthesis Analysis
The synthesis of 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives has been accomplished through various synthetic routes, including the optimization of C-N coupling reactions. High-throughput experimentation techniques have facilitated the rapid synthesis and structure-activity relationship (SAR) analysis of these compounds. An efficient synthesis method developed for its derivatives involves reacting 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one with different substituted isocyanates under ultrasound-assisted conditions, offering environmental benefits and high selectivity (Velupula et al., 2021).
Molecular Structure Analysis
The molecular structure of 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives has been characterized using various spectroscopic techniques, including FTIR, NMR, mass spectrometry, and elemental analysis. The spirocyclic structure exhibits a unique arrangement of atoms, which is crucial for its biological activity. The introduction of acidic functionality to the molecular structure has been shown to mitigate off-target activities and improve the pharmacokinetic profile of these compounds (Vachal et al., 2012).
Chemical Reactions and Properties
1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives undergo various chemical reactions, including spiro-bromocyclization and reactions with isocyanates, to produce a wide range of compounds with potential biological activities. The ZnBr2-mediated oxidative spiro-bromocyclization of N-arylpropiolamide has been described for the synthesis of 3-bromo-1-azaspiro[4.5]deca-3,6,9-triene-2,8-dione derivatives, showcasing the compound's versatility in organic synthesis (He & Qiu, 2017).
Physical Properties Analysis
The physical properties of 1,3,8-Triazaspiro[4.5]decane-2,4-dione and its derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and substituents. These properties are crucial for determining the compound's suitability for various applications, including its use in drug formulation and delivery systems.
Chemical Properties Analysis
The chemical properties, including reactivity, chemical stability, and interaction with biological targets, are critical for the therapeutic potential of 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives. Their ability to act as pan-inhibitors of the prolyl hydroxylase (PHD) family of enzymes demonstrates the compound's significance in medicinal chemistry and its potential for the treatment of conditions such as anemia (Vachal et al., 2012).
科学的研究の応用
Application in Organic Chemistry
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: 1,3,8-Triazaspiro[4.5]decane-2,4-dione is used as a building block in organic synthesis . It’s often used in the synthesis of complex organic molecules, including pharmaceuticals and other biologically active compounds .
- Results or Outcomes: The outcomes of these syntheses can vary widely, but the use of 1,3,8-Triazaspiro[4.5]decane-2,4-dione as a building block can often enable the efficient synthesis of complex organic molecules .
Application in Drug Discovery
- Specific Scientific Field: Drug Discovery
- Summary of the Application: 1,3,8-Triazaspiro[4.5]decane-2,4-diones (spirohydantoins) have been optimized as advanced leads originating from the initial spiroindoline hits . They are used in the development of new drugs .
- Methods of Application or Experimental Procedures: High Throughput Experimentation (HTE) techniques were used to develop a new set of general conditions for C-N coupling, allowing for a complete SAR analysis of the spirohydantoins .
- Results or Outcomes: This rapid and direct SAR exploration has reported for the first time hydantoin derivatives with good PK in preclinical species .
Safety And Hazards
特性
IUPAC Name |
1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c11-5-7(10-6(12)9-5)1-3-8-4-2-7/h8H,1-4H2,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSWSISJJJDBOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20276240 | |
| Record name | 1,3,8-triazaspiro[4.5]decane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20276240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,8-Triazaspiro[4.5]decane-2,4-dione | |
CAS RN |
13625-39-3 | |
| Record name | 1,3,8-triazaspiro[4.5]decane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20276240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


